
Succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester is a chemical compound that combines the structural features of succinic acid and benzofuran derivatives Succinic acid is a dicarboxylic acid that plays a significant role in the citric acid cycle, while benzofuran derivatives are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester typically involves the esterification of succinic acid with an appropriate benzofuran derivative. The reaction conditions often include the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and an organic solvent like toluene or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing energy consumption and waste generation.
Analyse Chemischer Reaktionen
Types of Reactions
Succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzofuran moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The succinic acid component can participate in metabolic pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic acid esters: Other esters of succinic acid with different alcohols or phenols.
Benzofuran derivatives: Compounds containing the benzofuran ring with various substituents.
Uniqueness
Succinic acid, mono(alpha-2-benzofuranyl-p-chlorobenzyl) ester is unique due to the combination of succinic acid and benzofuran structures, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
3607-35-0 |
|---|---|
Molekularformel |
C19H15ClO5 |
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
4-[1-benzofuran-2-yl-(4-chlorophenyl)methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H15ClO5/c20-14-7-5-12(6-8-14)19(25-18(23)10-9-17(21)22)16-11-13-3-1-2-4-15(13)24-16/h1-8,11,19H,9-10H2,(H,21,22) |
InChI-Schlüssel |
XIRZHWFBGLWVFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)Cl)OC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


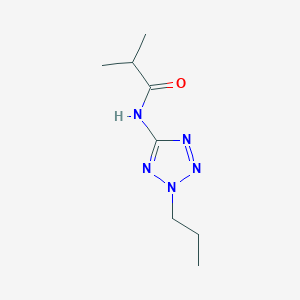
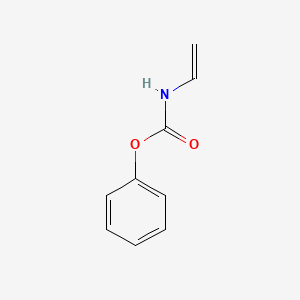
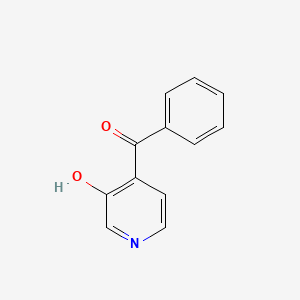
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)


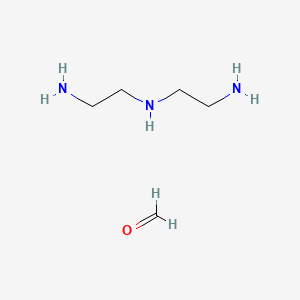
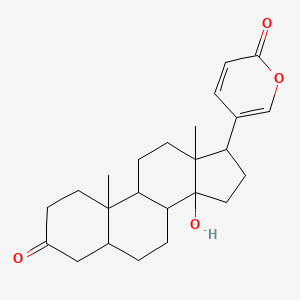


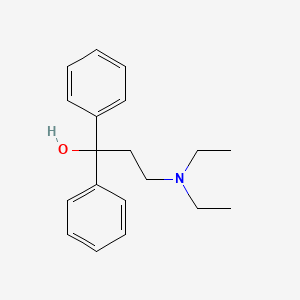
![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159755.png)

